molecular formula C22H24N2O4 B12174181 3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide

3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide

Cat. No.: B12174181
M. Wt: 380.4 g/mol
InChI Key: NCQMKWXRDCMYQN-WEVVVXLNSA-N
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Description

3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide is a complex organic compound with potential applications in various scientific fields. This compound features a propenamide backbone with methyloxy-substituted phenyl and indole groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide typically involves multi-step organic reactions. Starting from commercially available precursors, the synthetic route may include:

    Formation of the propenamide backbone: This can be achieved through the reaction of an appropriate amine with an acrylamide derivative under controlled conditions.

    Introduction of methyloxy groups: Methyloxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Coupling reactions: The phenyl and indole groups can be coupled to the propenamide backbone using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The methyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The propenamide backbone can be reduced to form corresponding amines.

    Substitution: The methyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methyloxy groups can yield aldehydes or carboxylic acids, while reduction of the propenamide backbone can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving methyloxy-substituted phenyl and indole groups.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide exerts its effects depends on its interaction with molecular targets and pathways. The methyloxy-substituted phenyl and indole groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-2-propenamide
  • 3-(3,4-dimethoxyphenyl)-N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-2-propenamide

Uniqueness

3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide is unique due to the presence of multiple methyloxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of methyloxy-substituted phenyl and indole groups also provides a distinct structural framework that can interact with various molecular targets in unique ways.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C22H24N2O4/c1-26-17-6-7-18-16(14-24-19(18)13-17)10-11-23-22(25)9-5-15-4-8-20(27-2)21(12-15)28-3/h4-9,12-14,24H,10-11H2,1-3H3,(H,23,25)/b9-5+

InChI Key

NCQMKWXRDCMYQN-WEVVVXLNSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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